molecular formula C10H22O B14715475 4-Methyl-2-(2-methylpropyl)pentan-1-ol CAS No. 22417-45-4

4-Methyl-2-(2-methylpropyl)pentan-1-ol

Cat. No.: B14715475
CAS No.: 22417-45-4
M. Wt: 158.28 g/mol
InChI Key: FXXCTCCAZGTNNO-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropyl)pentan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain saturated alcohol, often used in various chemical and industrial applications. This compound is known for its unique structure, which includes a pentan-1-ol backbone with methyl and isobutyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(2-methylpropyl)pentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2-methylpropylmagnesium bromide with 4-methylpentanal under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylpropyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 4-Methyl-2-(2-methylpropyl)pentanal, 4-Methyl-2-(2-methylpropyl)pentanoic acid

    Reduction: 4-Methyl-2-(2-methylpropyl)pentane

    Substitution: 4-Methyl-2-(2-methylpropyl)pentyl chloride, 4-Methyl-2-(2-methylpropyl)pentyl bromide

Scientific Research Applications

4-Methyl-2-(2-methylpropyl)pentan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(2-methylpropyl)pentan-1-ol is unique due to its specific branching and substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

22417-45-4

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)pentan-1-ol

InChI

InChI=1S/C10H22O/c1-8(2)5-10(7-11)6-9(3)4/h8-11H,5-7H2,1-4H3

InChI Key

FXXCTCCAZGTNNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)CO

Origin of Product

United States

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